

# An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

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## Compound of Interest

Compound Name: TMP-153

Cat. No.: B157756

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **TMP-153**, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACAT inhibition, particularly in the context of atherosclerosis and hypercholesterolemia.

## Chemical Structure and Properties

**TMP-153**, with the IUPAC name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinoliny]-N'-(2,4-difluorophenyl)-urea, is a quinolyl derivative.<sup>[1][2]</sup> Its structure is characterized by a central urea linkage connecting a substituted quinoline moiety and a difluorophenyl group.

Table 1: Chemical and Physical Properties of **TMP-153**

Property	Value	Reference(s)
IUPAC Name	N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinoliny]-N'-(2,4-difluorophenyl)-urea	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>18</sub> ClF <sub>2</sub> N <sub>3</sub> O	[3]
Molecular Weight	437.87 g/mol	[3]
CAS Number	128831-46-9	[3]
Appearance	Powder	[4]
Purity	≥98%	

## Pharmacological Properties and Mechanism of Action

**TMP-153** is an orally active and potent inhibitor of both hepatic and intestinal ACAT.[4] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or for packaging into lipoproteins. By inhibiting ACAT, **TMP-153** effectively blocks this process, leading to a reduction in cholesterol absorption from the intestine and decreased secretion of cholesterol-rich lipoproteins from the liver.

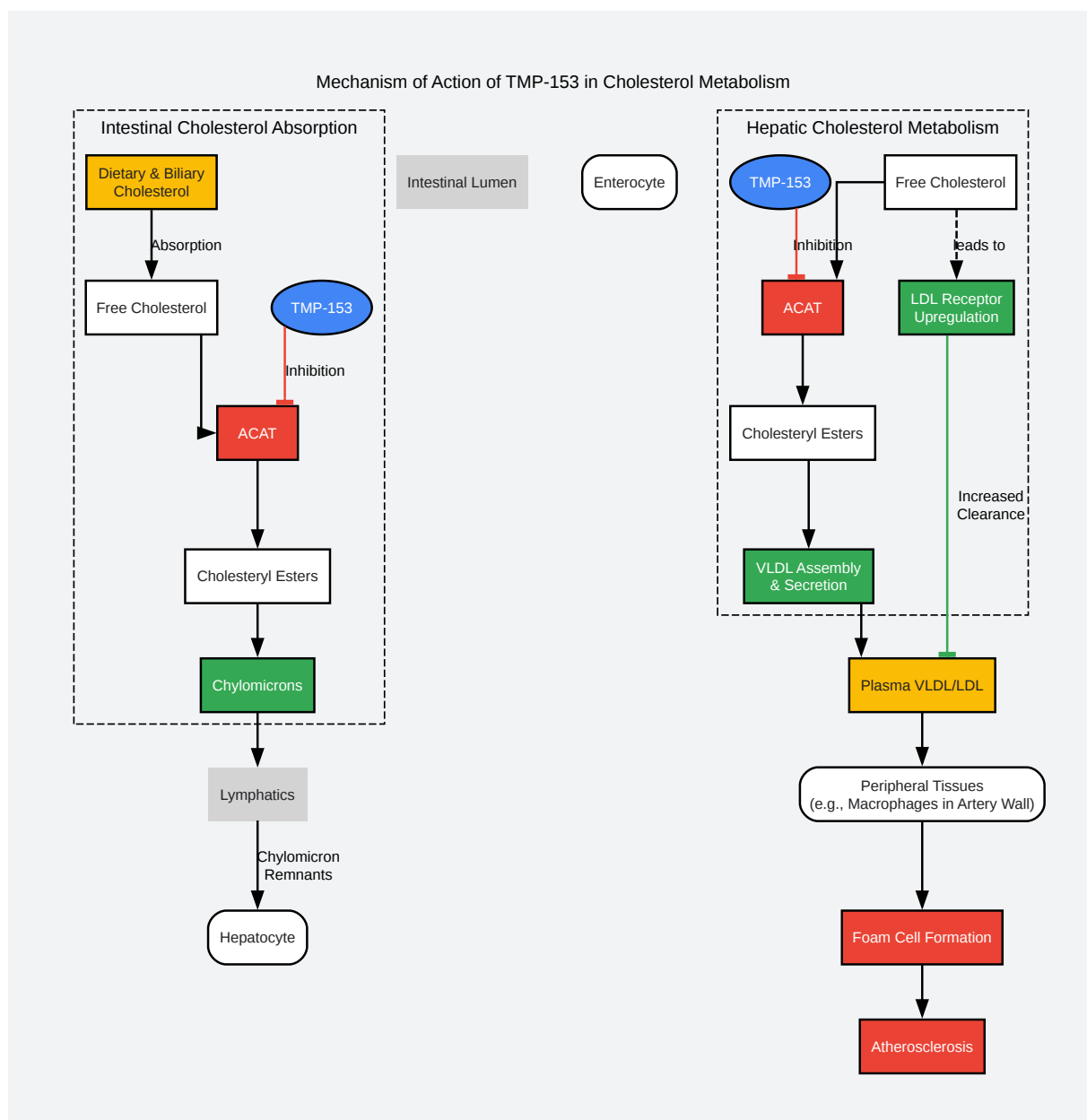
The primary mechanism of action of **TMP-153** is the non-competitive inhibition of ACAT.[5] This inhibition leads to a decrease in the levels of esterified cholesterol and an increase in unesterified cholesterol within hepatic cells.[6] This alteration in intracellular cholesterol homeostasis is believed to upregulate LDL receptors, leading to increased clearance of LDL-cholesterol from the plasma.[6]

Table 2: In Vitro and In Vivo Activity of **TMP-153**

Assay	System	IC <sub>50</sub> / ED <sub>50</sub>	Reference(s)
ACAT Inhibition	Hepatic and intestinal ACAT from various animals	~ 5-10 nM	[5]
Intestinal ACAT from Golden hamsters	2.3 nM	[5]	
Cholesterol Esterification Inhibition	Human colonic adenocarcinoma cells (LS180)	150 nM	[5]
Human hepatoma cells (HepG2)	330 nM	[5]	
Plasma Cholesterol Reduction	Rats (cholesterol-fed)	ED <sub>50</sub> = 0.25 mg/kg/day	[5]
Golden hamsters (stock diet)	ED <sub>50</sub> = 0.81 mg/kg/day	[5]	
Golden hamsters (cholesterol-fed)	ED <sub>50</sub> = 8.01 mg/kg/day	[5]	

## Signaling Pathway in Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, which are rich in cholesterol. By inhibiting ACAT, **TMP-153** intervenes in a key process of lipid accumulation within the arterial wall. The following diagram illustrates the proposed mechanism of action of **TMP-153** in the context of atherosclerosis.



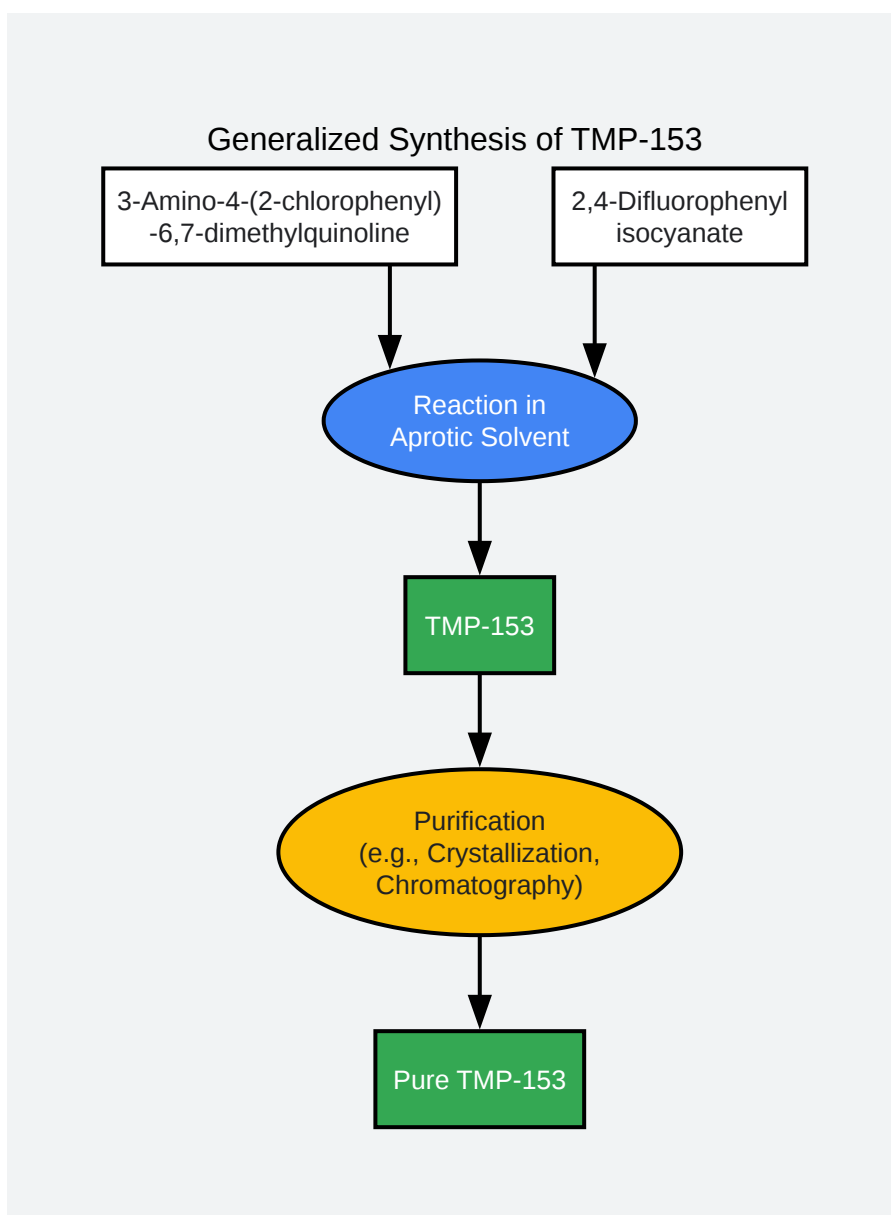
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Caption: **TMP-153** inhibits ACAT in the intestine and liver.

## Experimental Protocols

### Generalized Synthesis of TMP-153

While the specific, detailed synthesis protocol for **TMP-153** is proprietary, a general synthesis can be conceptualized based on the formation of urea compounds. The synthesis would likely involve the reaction of an appropriately substituted quinoline amine with a difluorophenyl isocyanate or a related carbonyl-containing precursor.



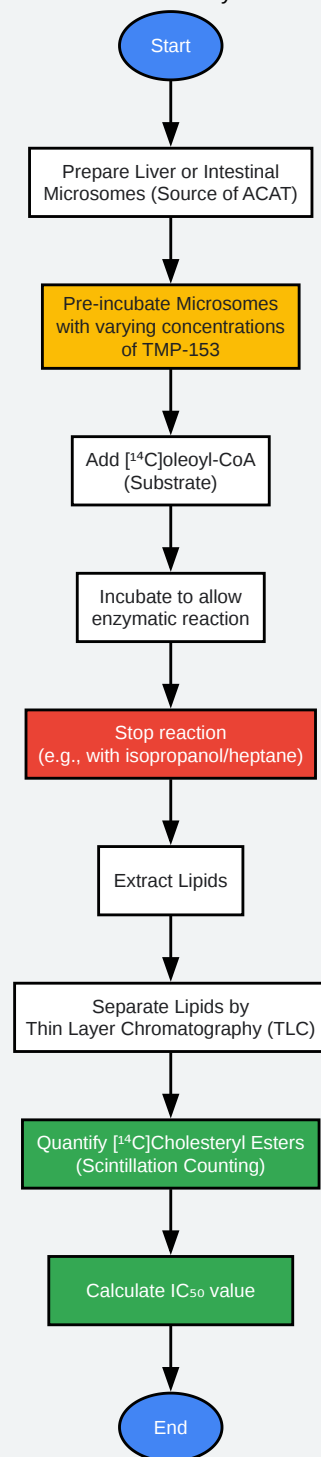
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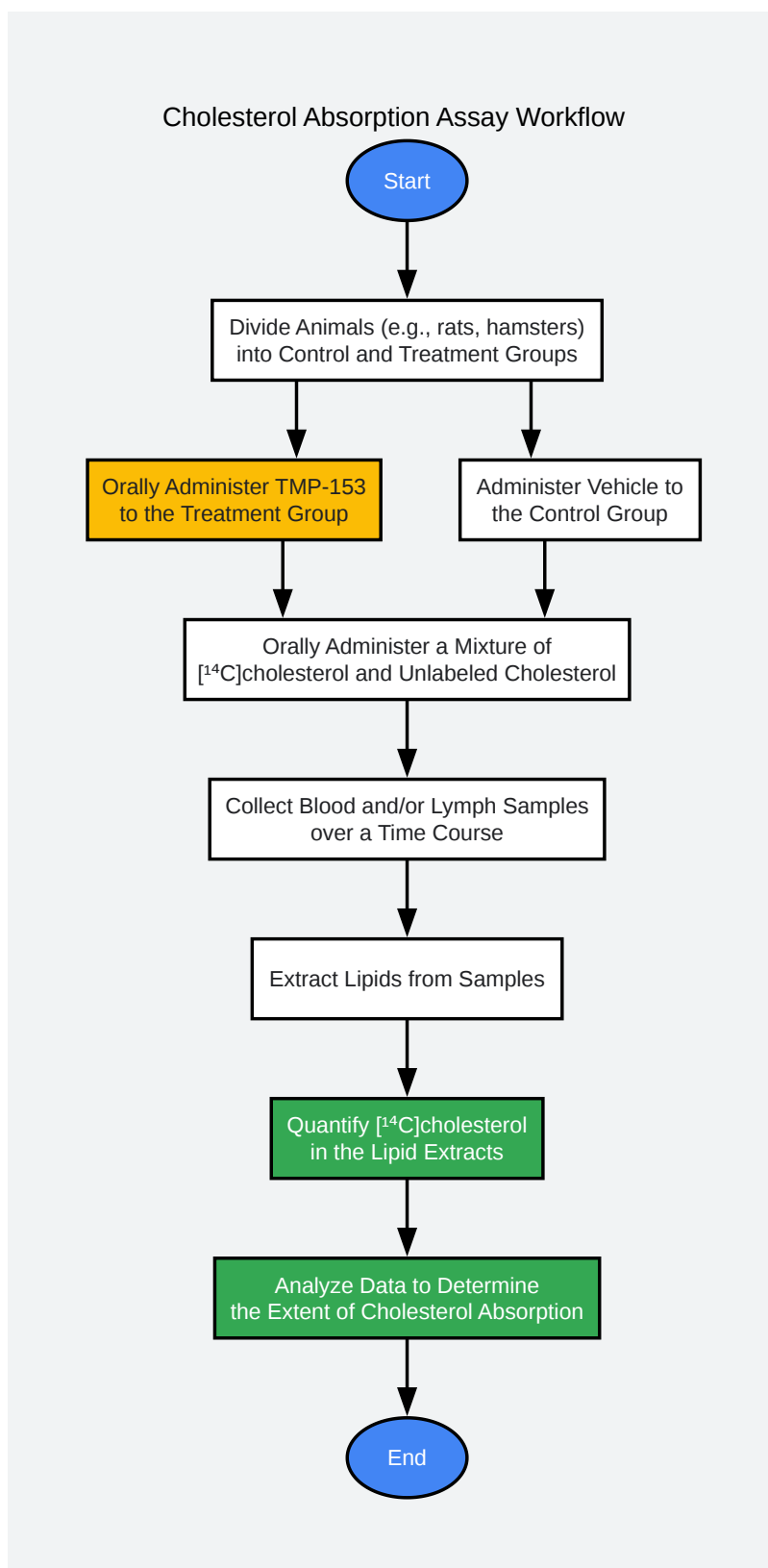
Caption: A plausible synthetic route to **TMP-153**.

## In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **TMP-153** on ACAT.

## ACAT Inhibition Assay Workflow





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